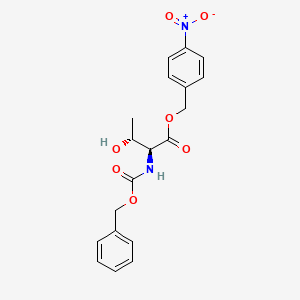

Z-Thr-onb

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

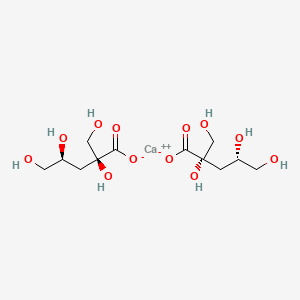

Z-Thr-onb, also known as Z-L-Threonine 4-nitrobenzyl ester or Cbz-L-Threonine4-nitrobenzylester, is a chemical compound with the molecular formula C19H20N2O7 and a molecular weight of 388.37 . It is a main product offered by BOC Sciences .

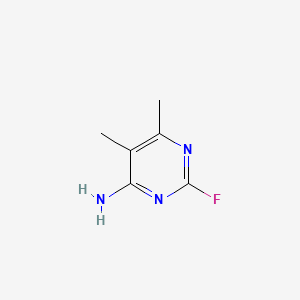

Molecular Structure Analysis

The molecular structure of a compound like this compound can be determined using techniques such as 3D electron diffraction (3D ED) or Micro electron diffraction (MicroED), which enable the determination of three-dimensional molecular structures from sub-μm microcrystals . Another method for structure determination is the use of a tool named “What is this?” (WIT) for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .Physical And Chemical Properties Analysis

This compound has a boiling point of 601ºC at 760 mmHg and a density of 1.332g/cm3 . The physical and chemical properties of a compound like this compound can be determined using various analytical techniques, such as melting point analysis and viscosity measurements .Applications De Recherche Scientifique

Mercury Sorption by Thiol-Laced Metal-Organic Frameworks : Investigating frameworks created by reacting ZrCl4 or AlCl3 with a thiol-containing compound for effective mercury sorption in water and vapor phase, with a focus on the combination of hard-and-soft strategy for functional frameworks (Yee et al., 2013).

Zirconia in Biomedical Applications : Reviewing the use of zirconia ceramics in biomedical applications, specifically in total hip replacements (THR), due to their mechanical properties and transformation toughening mechanisms (Piconi & Maccauro, 1999).

Photocatalytic Properties of a Z-Scheme System : Exploring a core–shell-structured Z-scheme system BaTiO3@In2S3 for photocatalytic degradation, focusing on the charge transfer and separation efficiency (Wei et al., 2019).

Chemistry and Biology of Left-Handed Z-DNA : An extensive review of the molecular structure, detection methods, and chemical factors influencing Z-DNA, a left-handed DNA helix (Rich, Nordheim, & Wang, 1984).

Photocatalytic Applications of TiO2 and ZnIn2S4 Heterojunction : Investigating a heterojunction between TiO2 hollow spheres and ZnIn2S4 for photocatalytic degradation, with a focus on charge-carriers transfer and photocatalysis mechanism (Xia et al., 2017).

Zinc Borate in Flame Retardant Polypropylene Composites : Studying the effect of zinc borate on the flame retardancy and thermal stability of polypropylene composites, focusing on the enhancement of limiting oxygen index and UL rating (Feng et al., 2015).

X-Ray Fluorescence Spectrometry for Zirconium and Hafnium : Developing a method for simultaneous determination of zirconium and hafnium in solutions using X-ray fluorescence spectrometry (Ricci, 1980).

Modification of Zirconium and Hafnium Propoxide Precursors : Investigating the modification of zirconium and hafnium propoxide precursors with tetramethyl-heptanedione, focusing on the characterization and structure of the modified species (Spijksma et al., 2006).

Surface Recombination Centers in ZnO Nanorods : Studying the surface composition of ZnO nanorods arrays and its effect on surface recombination, using X-ray photoelectron spectroscopy (Yang et al., 2010).

Photocatalytic Mechanism of ZnIn(OH)ySz Solid Solution Nanoplates

: Synthesizing Zn:In(OH)ySz solid solution nanoplates and investigating their photocatalytic performance and mechanism (Zhang et al., 2009).

Propriétés

IUPAC Name |

(4-nitrophenyl)methyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-13(22)17(20-19(24)28-12-14-5-3-2-4-6-14)18(23)27-11-15-7-9-16(10-8-15)21(25)26/h2-10,13,17,22H,11-12H2,1H3,(H,20,24)/t13-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGUXNWBDJGIBM-DYVFJYSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Cyanomethyl)phenyl]boronic acid](/img/structure/B579326.png)

![2,5-Bis(benzo[d]thiazol-2-yl)thiophene](/img/structure/B579327.png)

![Silane, [(3-methoxyestra-1,3,5(10)-trien-16alpha,17beta-ylene)dioxy]bis[trimethyl-](/img/structure/B579328.png)

![1,2,3,4,7,8,11,12-Octahydrobenz[a]anthracene](/img/structure/B579339.png)